molecular formula C20H22N6O4S B2987125 4-(morpholinosulfonyl)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide CAS No. 2034476-40-7

4-(morpholinosulfonyl)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide

Cat. No.: B2987125
CAS No.: 2034476-40-7
M. Wt: 442.49
InChI Key: ZNOXVNWDRAHWFT-UHFFFAOYSA-N
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Description

4-(morpholinosulfonyl)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C20H22N6O4S and its molecular weight is 442.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

The compound's role in synthetic chemistry is highlighted by its involvement in the creation of diverse heterocyclic compounds. A study by Zaki et al. (2014) explores the synthesis of morpholinylpyrrolyl tetrahydrothieno[2,3-c] isoquinoline derivatives, showcasing the compound's versatility in forming novel structures with potential biological activities (Zaki, El-Dean, & Radwan, 2014). Similarly, the work by Mohareb et al. (2004) on thiophenylhydrazonoacetates in heterocyclic synthesis demonstrates the compound's utility in generating a variety of nitrogen nucleophiles, leading to the production of pyrazole, isoxazole, and other derivatives (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Biological Activities and Applications

The investigation into the compound's biological implications is exemplified by research on its derivatives' anticancer activities. Kumar et al. (2020) synthesized a derivative exhibiting anti-breast cancer activity, highlighting the potential therapeutic applications of such compounds (Kumar, Barnwal, Singh, & Kumar, 2020). Furthermore, Sun et al. (2017) discovered that pyrazinamide derivatives, structurally related to the query compound, can block ethylene biosynthesis, indicating a novel application in regulating plant metabolism (Sun, Li, He, Ji, Xia, Wang, Du, Li, Raikhel, Xiao, & Guo, 2017).

Corrosion Inhibition and Material Science

In material science, the derivatives of the compound serve as corrosion inhibitors, demonstrating its utility beyond biomedical applications. Yadav et al. (2016) investigated benzimidazole derivatives as inhibitors for steel in acidic environments, revealing the compound's potential in industrial applications (Yadav, Kumar, Purkait, Olasunkanmi, Bahadur, & Ebenso, 2016).

Properties

IUPAC Name

4-morpholin-4-ylsulfonyl-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O4S/c27-20(24-8-10-25-9-7-23-19(25)18-15-21-5-6-22-18)16-1-3-17(4-2-16)31(28,29)26-11-13-30-14-12-26/h1-7,9,15H,8,10-14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNOXVNWDRAHWFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCN3C=CN=C3C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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